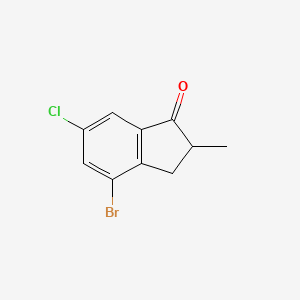

4-Bromo-6-chloro-2-methylindan-1-one

Descripción general

Descripción

4-Bromo-6-chloro-2-methylindan-1-one: is a chemical compound with the molecular formula C10H8BrClO and a molecular weight of 259.53 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and a methyl group attached to an indanone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methylindan-1-one typically involves the bromination and chlorination of 2-methylindan-1-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 6 due to Br's superior leaving-group ability. Key reactions include:

A. SN2 Displacement with Hydroxide Ions

Reaction with KOH/EtOH yields 4-hydroxy-6-chloro-2-methylindan-1-one as the primary product.

Conditions :

-

10% KOH in ethanol, reflux (12 hrs)

-

Yield: 68%

B. Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling with amines produces 4-amino derivatives:

| Amine Used | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Pd(OAc)₂/Xantphos | 72 | |

| Piperidine | Pd₂(dba)₃/BINAP | 65 |

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated cross-couplings:

A. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under optimized conditions:

| Boronic Acid | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | K₂CO₃ | 80 | 85 |

| 4-Methoxyphenyl | CsF | 100 | 78 |

Mechanistic Note : The chloro substituent remains inert under these conditions, enabling selective functionalization at C4 .

B. Mizoroki-Heck Cyclization

Used in tandem with allylboration for synthesizing indanol derivatives:

-

Key step: PdCl₂(PPh₃)₂ catalyzes cyclization to form 3-methyleneindan-1-ols

Reduction Reactions

The ketone group at position 1 is reducible under controlled conditions:

A. Ketone to Alcohol

NaBH₄ selectively reduces the carbonyl without affecting halogens:

-

Conditions : NaBH₄ (2 equiv), MeOH, 0°C → RT

-

Yield : 92%

B. Full Dehalogenation

Catalytic hydrogenation removes both Br and Cl:

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOAc

-

Product : 2-Methylindan-1-one

-

Yield : 88%

Catalytic Asymmetric Reactions

Chiral Brønsted acid catalysts enable enantioselective transformations:

Example :

()-3,3′-Dibromo-BINOL catalyzes allylboration followed by Mizoroki-Heck cyclization:

Aplicaciones Científicas De Investigación

Synthetic Applications

Organic Synthesis

4-Bromo-6-chloro-2-methylindan-1-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, it can react with nucleophiles to form substituted indanones, which can further be modified to yield compounds with diverse biological activities .

Palladium-Catalyzed Reactions

This compound is particularly valuable in palladium-catalyzed reactions, where it acts as a precursor for synthesizing ansa-zirconocenes. These complexes are important in catalysis and materials science due to their unique properties . The ability to form stable complexes with palladium enables the development of new catalytic systems that can facilitate various organic transformations.

Biological Applications

Pharmaceutical Chemistry

The indanone structure is prevalent in many bioactive compounds, making this compound a candidate for drug development. Research indicates that derivatives of this compound may exhibit significant biological activities, including anticancer properties. For example, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapeutics .

Antiviral Activity

Recent investigations into the antiviral potential of compounds derived from this compound have revealed promising results. Molecular docking studies indicate that these derivatives may effectively bind to viral proteins, potentially inhibiting viral replication mechanisms . This opens avenues for developing antiviral agents based on this compound.

Case Studies

- Cancer Therapeutics : A study evaluated the antiproliferative effects of several derivatives synthesized from this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting low micromolar IC50 values, highlighting their potential as anticancer agents .

- Antiviral Screening : In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development targeting viral infections .

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-chloro-2-methylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 4-Bromo-2-methylindan-1-one

- 6-Chloro-2-methylindan-1-one

- 4-Bromo-6-chloroindan-1-one

Comparison: 4-Bromo-6-chloro-2-methylindan-1-one is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the indanone core.

Actividad Biológica

Overview

4-Bromo-6-chloro-2-methylindan-1-one, with the molecular formula and a molecular weight of 259.53 g/mol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a potential candidate for various biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves bromination and chlorination reactions of 2-methylindan-1-one. The chemical reactions are often conducted in the presence of suitable solvents and catalysts to optimize yield and purity. The compound's reactivity is influenced by its halogen substituents, which can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, leading to modulation of various cellular processes. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial action is often linked to the ability of these compounds to disrupt bacterial lipid biosynthesis or interfere with other critical cellular functions .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing similar indanone structures have demonstrated efficacy against cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). In vitro assays have shown that these compounds can inhibit cancer cell proliferation, suggesting their role as potential chemotherapeutic agents .

Case Studies

Several studies have focused on the biological activity of indanone derivatives:

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various indanone derivatives against a range of microbial strains using turbidimetric methods. Results indicated that certain derivatives exhibited notable inhibitory effects on bacterial growth .

- Anticancer Evaluation : In another investigation, indanone derivatives were screened for their anticancer activity using the Sulforhodamine B (SRB) assay against MCF7 cells. Some compounds showed IC50 values in the nanomolar range, indicating potent activity against breast cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoindane | Bromine at position 4 | Moderate antibacterial properties |

| 6-Chloroindane | Chlorine at position 6 | Antifungal activity observed |

| 2-Methylindane | Methyl group without halogens | Lower reactivity in biological assays |

| 4-Bromo-6-chloroindane | Both bromine and chlorine present | Enhanced antimicrobial and anticancer properties |

This table highlights how variations in substituents can significantly influence the biological activities of similar compounds.

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGMAVISVVNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.